

Technical Support Center: Solubility Optimization for H-Ala-Phe-NH₂ · HCl

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Compound of Interest

Compound Name: *H-Ala-Phe-NH₂ · HCl*

CAS No.: 60240-16-6

Cat. No.: B3274172

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Product: H-Ala-Phe-NH₂ · HCl (L-Alanyl-L-phenylalanine amide hydrochloride) CAS: 65864-22-4 (Free base reference) / 14668-24-7 (HCl salt reference) Chemical Nature: Hydrophobic Dipeptide Amide Support Tier: Level 3 (Advanced Application Support)[1]

Executive Summary: The Solubility Paradox

Why is this peptide difficult to dissolve? Despite being a hydrochloride salt (which usually aids solubility), H-Ala-Phe-NH₂ is deceptively hydrophobic.[1] The C-terminal amidation (-NH₂) neutralizes the carboxyl group's negative charge, leaving the molecule with only one positive charge (N-terminal amine) to combat the significant hydrophobicity of the Phenylalanine (Phe) aromatic ring and the Alanine methyl group.

Furthermore, short peptides containing Phenylalanine are notorious for

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stacking, a phenomenon where aromatic rings stack like plates, leading to rapid self-assembly into nanotubes or hydrogels rather than true solution.

The "Gold Standard" Dissolution Protocol

Use this protocol for preparing stock solutions (10–20 mM) for downstream dilution.[1]

Reagents Required[2][3][4][5][6][7][8]

- Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.
- Diluent: Deionized Water (Milli-Q) or appropriate buffer (pH < 7.5).
- Equipment: Sonicator bath.

Step-by-Step Methodology

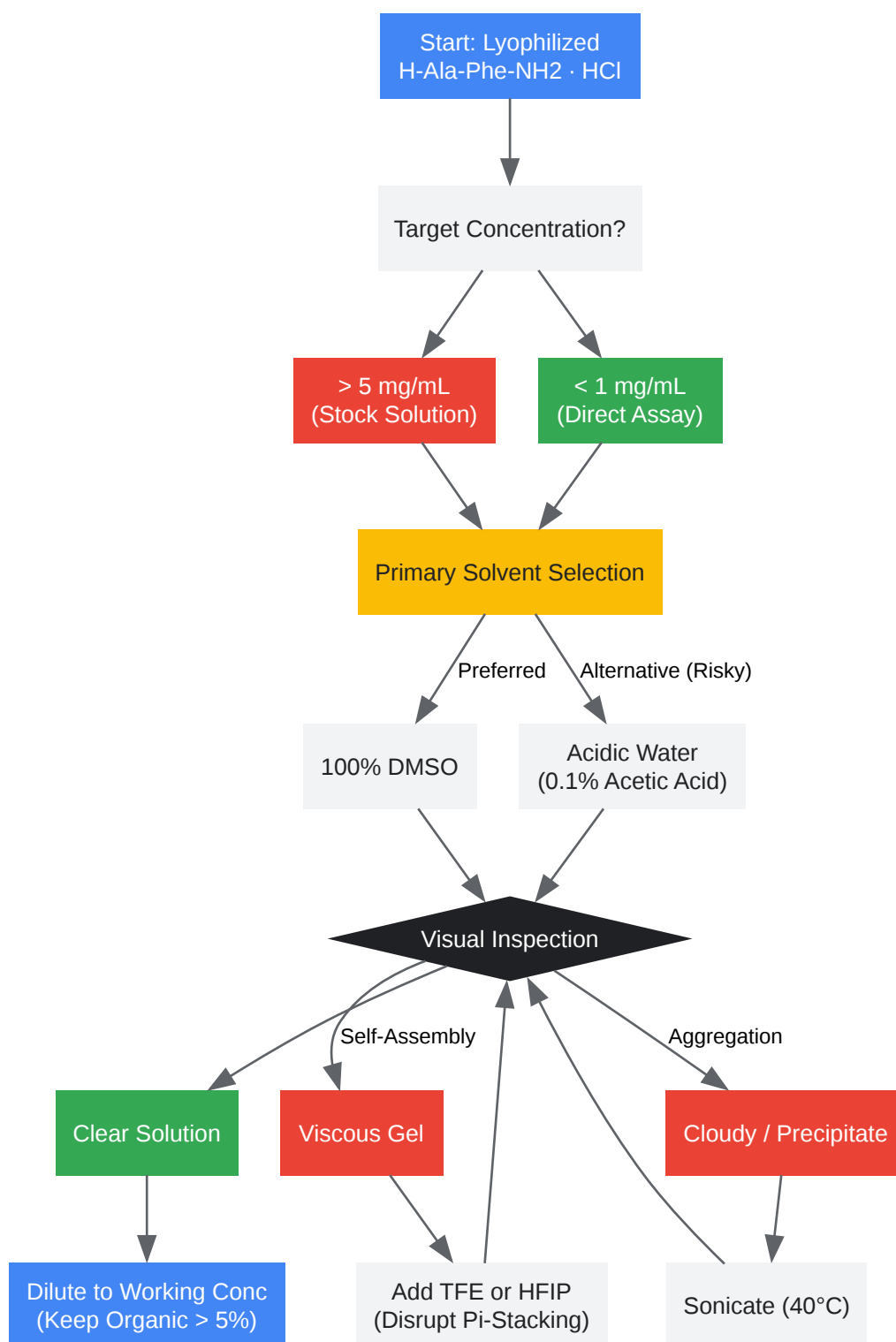
Step	Action	Technical Rationale
1	Calculate the required volume of DMSO to reach 20x the final desired concentration.	Organic solvents disrupt the hydrophobic interactions and -stacking of the Phe residue more effectively than water.
2	Add DMSO dropwise to the lyophilized powder.	Do not add water first. Adding water to the solid often creates a "gel shell" that prevents solvent penetration.
3	Vortex & Sonicate for 30–60 seconds.	Sonication provides the kinetic energy to break intermolecular hydrogen bonds and -stacking aggregates.
4	Inspect for clarity.	The solution must be completely clear and colorless. If cloudy, add more DMSO.
5	Slow Dilution: Add the aqueous buffer to the DMSO stock, not vice-versa.[1]	Adding buffer slowly prevents local high concentrations of water that could trigger "crash-out" precipitation.

Critical Warning: The pH Trap

NEVER attempt to dissolve this peptide in basic buffers (pH > 8.0) initially.

- Mechanism: At pH > 8.0, the N-terminal ammonium group () deprotonates to an amine ().
- Result: The molecule loses its only charge, becoming completely neutral and hydrophobic. Solubility drops to near zero, causing immediate irreversible precipitation.

Visualization: Solubility Decision Matrix



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Figure 1: Decision matrix for solubilizing hydrophobic amide peptides. Blue nodes indicate successful states; Red nodes indicate critical decision points.

Troubleshooting Guide (FAQ Format)

Q1: The solution turned into a jelly-like substance. What happened?

Diagnosis: You are experiencing peptide gelation, common with Phe-containing peptides. The aromatic rings are stacking to form a hydrogel network. The Fix:

- Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) dropwise.^[1] These fluorinated solvents are potent disruptors of secondary structures and -stacking.
- Once dissolved, dilute rapidly into your buffer.
- Note: Ensure your downstream assay can tolerate trace amounts of HFIP/TFE.

Q2: It dissolved in DMSO, but precipitated immediately when I added water.

Diagnosis: This is the "Crash-Out" effect. The hydrophobicity of the peptide forced it out of solution when the solvent polarity increased too quickly. The Fix:

- Increase the organic co-solvent concentration. Keep the final solution at 5–10% DMSO if possible.
- Use stepwise dilution. Do not add the stock to a large beaker of water. Instead, add the water to the stock slowly with constant vortexing.
- Add a chaotropic agent like Urea (4–6 M) or Guanidine HCl if the assay permits, to stabilize the peptide in aqueous solution.

Q3: Can I use heat to help it dissolve?

Guideline: Yes, mild heat is acceptable.

- Limit: Do not exceed 40°C.

- Reasoning: While H-Ala-Phe-NH₂ is relatively stable, excessive heat can promote hydrolysis of the amide bond or racemization (conversion of L-isomer to D-isomer), compromising biological activity.

Solvent Compatibility Data

Solvent System	Solubility Rating	Recommended Use
Water (pH 7)	★ (Poor)	Not recommended for stock solutions >1 mM.[1]
PBS (pH 7.4)	★ (Poor)	High salt promotes hydrophobic aggregation.[1]
0.1% Acetic Acid	★★ (Fair)	Good for lower concentrations; maintains protonation.
100% DMSO	★★★★★ (Excellent)	Ideal for Master Stock (store at -20°C).[1]
50% Acetonitrile	★★★★ (Good)	Useful for HPLC/LC-MS prep. [1]
Methanol/Ethanol	★★★ (Moderate)	Workable, but DMSO is superior for stability.[1]

References

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Sources

- 1. L-Phenylalanine | C₉H₁₁NO₂ | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
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